molecular formula C17H13N3OS2 B4069343 3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B4069343
M. Wt: 339.4 g/mol
InChI Key: KVUHROYPULSWFU-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound that belongs to the class of benzodiazepines and benzothiazoles. This compound is characterized by its unique structure, which includes a benzothiazole moiety linked to a benzodiazepine core. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.

Mechanism of Action

Target of Action

ChemDiv3_005551, also known as IDI1_023461, is a small molecule that targets the isopentenyl-diphosphate delta isomerase 1 (IDI1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

It is known that the compound belongs to a class of covalent inhibitors . Covalent inhibitors work by forming a stable, irreversible bond with their target enzyme or receptor, leading to prolonged and often more potent inhibition . This covalent bond formation translates into greater therapeutic efficacy and dosage efficiency .

Biochemical Pathways

The primary biochemical pathway affected by ChemDiv3_005551 is the cholesterol biosynthesis pathway. By targeting IDI1, the compound potentially disrupts the conversion of IPP to DMAPP, a critical step in the synthesis of cholesterol . This could have downstream effects on various cellular processes that rely on cholesterol, including membrane fluidity and the formation of lipid rafts.

Pharmacokinetics

As a covalent inhibitor, it is expected to have a long-lasting therapeutic effect due to its ability to form a permanent bond with the target enzyme or receptor . This irreversible mode of action can be highly beneficial in reducing the frequency of dosing, enhancing patient compliance, and improving the overall effectiveness of treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with appropriate benzodiazepine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as copper(II) acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its combined benzothiazole and benzodiazepine structure, which imparts distinct pharmacological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-10-15(16(21)19-12-7-3-2-6-11(12)18-10)23-17-20-13-8-4-5-9-14(13)22-17/h2-9,15H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUHROYPULSWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2NC(=O)C1SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 3
3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 4
3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 5
3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 6
3-(1,3-benzothiazol-2-ylsulfanyl)-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

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